molecular formula C7H8F3NO3 B1529569 3-Ethynyl-3-hydroxyazetidine trifluoroacetate CAS No. 1408076-23-2

3-Ethynyl-3-hydroxyazetidine trifluoroacetate

Cat. No. B1529569
M. Wt: 211.14 g/mol
InChI Key: PBJDPHQBGYPGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Ethynyl-3-hydroxyazetidine trifluoroacetate” is a chemical compound with the CAS Number 1408076-23-2 . It is used in research and has a molecular weight of 211.14 . The compound is an aliphatic heterocycle .


Molecular Structure Analysis

The molecular formula of “3-Ethynyl-3-hydroxyazetidine trifluoroacetate” is C5H7NO.C2HF3O2 . The InChI Code is 1S/C5H7NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h1,6-7H,3-4H2; (H,6,7) .

It is in oil form . The compound’s CAS Number is 1408076-23-2, and its MDL number is MFCD23106001 .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Ethynyl-3-hydroxyazetidine trifluoroacetate is involved in various synthetic and chemical reactions that contribute to the development of novel compounds with potential applications. For instance, azetidines, including compounds similar to 3-ethynyl-3-hydroxyazetidine, have been used in hydroxylation reactions with specific microorganisms, leading to the production of derivatives with high regioselectivity and activity. This process highlights the compound's utility in synthesizing complex organic molecules (Chang et al., 2002).

Furthermore, the use of trifluoroacetate in chemical reactions has been explored, such as in the synthesis of 3-hydroxy-2-oxindoles and spirooxindoles from anilides, showcasing the role of trifluoroacetate-mediated oxidative C-C bond formation. This reaction mechanism involves metal-free oxidative C(sp²)-C(sp³) bond formation, followed by oxidative hydroxylation or spirocyclization (Wang et al., 2012).

Another application involves the synthesis of novel 1,2,3-triazole/isoxazole functionalized 2H-Chromene derivatives, starting from compounds related to ethyl 2-hydroxy-2-(trifluoromethyl)-2H-Chromene-3-carboxylate. These derivatives exhibit cytotoxic activity against human cancer cell lines, indicating the potential of 3-ethynyl-3-hydroxyazetidine trifluoroacetate-related compounds in medicinal chemistry (Reddy et al., 2014).

Biocatalysis and Biohydroxylation

The biohydroxylation of N-substituted azetidines using Sphingomonas sp. HXN-200 is a noteworthy application, producing high yields of 3-hydroxyazetidines with excellent regioselectivity. This biocatalytic approach offers a sustainable and efficient method for obtaining hydroxylated azetidine derivatives, which are valuable intermediates in organic synthesis (Chang et al., 2002).

Photolysis and Fluorogenic Reactions

The compound's utility extends to photolysis and fluorogenic reactions, where its derivatives participate in novel synthetic pathways. For instance, the synthesis and photolysis of dihydropyrazolo[5,1-c][1,2,4]triazines, using trifluoroacetic anhydride, lead to products with antimicrobial and antifungal activities, demonstrating the compound's role in developing new bioactive molecules (Ivanov et al., 2020).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P321, P330, P338, P351, P352, P362 .

properties

IUPAC Name

3-ethynylazetidin-3-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h1,6-7H,3-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJDPHQBGYPGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CNC1)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-3-hydroxyazetidine trifluoroacetate

CAS RN

1408076-23-2
Record name 3-ethynylazetidin-3-ol trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethynyl-3-hydroxyazetidine trifluoroacetate
Reactant of Route 2
3-Ethynyl-3-hydroxyazetidine trifluoroacetate
Reactant of Route 3
Reactant of Route 3
3-Ethynyl-3-hydroxyazetidine trifluoroacetate
Reactant of Route 4
3-Ethynyl-3-hydroxyazetidine trifluoroacetate
Reactant of Route 5
Reactant of Route 5
3-Ethynyl-3-hydroxyazetidine trifluoroacetate
Reactant of Route 6
Reactant of Route 6
3-Ethynyl-3-hydroxyazetidine trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.